4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate
Description
4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate (CAS: 57227-08-4) is a benzamido-derived compound featuring a dipropylamino group at the 3-oxopropyl chain and a benzoate ester at the para position of the phenyl ring. Its molecular structure combines aromatic benzamido and benzoate moieties with a tertiary amine, conferring unique physicochemical properties.
Properties
IUPAC Name |
[4-[2-benzamido-3-(dipropylamino)-3-oxopropyl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-3-19-31(20-4-2)28(33)26(30-27(32)23-11-7-5-8-12-23)21-22-15-17-25(18-16-22)35-29(34)24-13-9-6-10-14-24/h5-18,26H,3-4,19-21H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQAHTZBCHHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670475 | |
| Record name | 4-[2-Benzamido-3-(dipropylamino)-3-oxopropyl]phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-08-4 | |
| Record name | 4-[2-Benzamido-3-(dipropylamino)-3-oxopropyl]phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido intermediate.
Introduction of the Dipropylamino Group: The benzamido intermediate is then reacted with dipropylamine under controlled conditions to introduce the dipropylamino group.
Formation of the Final Product: The final step involves the esterification of the intermediate with benzoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and stability.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in PTP1B Inhibition
highlights benzamido derivatives with anti-hyperglycemic activity via protein tyrosine phosphatase 1B (PTP1B) inhibition. Key structural differences and bioactivity comparisons are summarized below:
| Compound ID | Substituents | IC50 (μM) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 37 | 4-Carbamoylphenyl, 4-methoxyphenyl | 0.45 | 261–263 | High potency, polar carbamoyl group |
| 38 | Ethyl benzoate, 4-methoxyphenyl | 0.65 | 166–167 | Ester group enhances metabolic stability |
| 40 | Propylamide, 4-methoxyphenyl | 0.78 | 150–153 | Flexible chain, moderate activity |
| Target | Dipropylamino, benzoate ester | N/A | N/A | High lipophilicity, tertiary amine |
Tertiary amines can also influence pH-dependent solubility, which may limit oral absorption compared to neutral esters .
Benzamido-Acetate Derivatives in Enzyme Targeting
lists benzamido-acetate derivatives with alkoxy-substituted phenyl groups (e.g., propan-2-yloxy, hexyloxy). These compounds share the benzamido core but replace the dipropylamino group with amino acid esters (e.g., L-phenylalanine methyl ester). For example:
- (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (, Line 18): The isopropyloxy group may enhance metabolic stability, while the acetate moiety could improve membrane permeability.
In contrast, the target compound’s dipropylamino group introduces a bulkier, more hydrophobic substituent, which might reduce off-target interactions but increase plasma protein binding .
Benzoate Esters in Trypanothione Reductase Inhibition
describes 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3), a trypanothione reductase inhibitor with a nitro group and diethylaminoethyl chain. Structural comparisons:
- Nitro group : Enhances electron-withdrawing effects, stabilizing the compound in the enzyme’s active site.
- Diethylaminoethyl chain: Similar to the dipropylamino group in the target compound, this moiety may facilitate ionic interactions with residues in the binding pocket.
The target compound’s lack of a nitro group may reduce its redox activity but improve selectivity for non-parasitic targets .
Physicochemical and Functional Implications
Lipophilicity and Bioavailability
- Benzoate ester : May confer slower metabolic degradation than ethyl esters (e.g., Compound 38) due to steric hindrance .
Target Selectivity
While compounds target PTP1B, the dipropylamino group in the target compound could redirect activity toward aminergic receptors (e.g., GPCRs) or ion channels, as seen in other tertiary amine-containing drugs.
Biological Activity
4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical formula for this compound is . The structure features a phenyl ring linked to a benzoate moiety, with an amide functional group that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve disruption of the cytoskeleton and interference with cell cycle progression.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using several human cancer cell lines, including:
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
The results showed that the compound inhibits cell growth effectively, with IC50 values indicating potent activity in the nanomolar range.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | 25 | Disruption of microtubule formation |
| M21 | 30 | Induction of apoptosis through cell cycle arrest |
| MCF7 | 20 | Inhibition of angiogenesis |
The primary mechanism through which this compound exerts its effects involves:
- Microtubule Disruption : The compound binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal destabilization.
- Cell Cycle Arrest : It induces G2/M phase arrest, preventing cells from dividing.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activities of this compound in detail:
- Study on Antiproliferative Effects : A comprehensive evaluation demonstrated that the compound effectively inhibited tumor growth in vivo using chick chorioallantoic membrane assays. The results suggested that it could be as effective as established chemotherapeutic agents like combretastatin A-4 (CA-4), but with reduced toxicity to normal tissues .
- Evaluation of Safety and Toxicity : Toxicological assessments indicated low toxicity profiles in preliminary studies, making it a candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
